molecular formula C19H19NO B1343316 3-Methyl-4'-(3-pyrrolinomethyl) benzophenone CAS No. 898763-73-0

3-Methyl-4'-(3-pyrrolinomethyl) benzophenone

Cat. No.: B1343316
CAS No.: 898763-73-0
M. Wt: 277.4 g/mol
InChI Key: GKDSDJWVKDURHR-UHFFFAOYSA-N
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Description

3-Methyl-4’-(3-pyrrolinomethyl) benzophenone is an organic compound with the molecular formula C19H19NO. It is a benzophenone derivative, characterized by the presence of a pyrrolinomethyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

3-Methyl-4’-(3-pyrrolinomethyl) benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4’-(3-pyrrolinomethyl) benzophenone typically involves the reaction of 3-methylbenzophenone with a pyrrolinomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of 3-Methyl-4’-(3-pyrrolinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4’-(3-pyrrolinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzophenone derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-4’-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4’-(3-pyrrolinomethyl) benzophenone is unique due to the presence of the pyrrolinomethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives and contributes to its specific applications and reactivity .

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-5-4-6-18(13-15)19(21)17-9-7-16(8-10-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDSDJWVKDURHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643012
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-73-0
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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